molecular formula C21H18ClFN2O4 B2708931 N-(3-chlorophenyl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide CAS No. 946254-91-7

N-(3-chlorophenyl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide

Cat. No.: B2708931
CAS No.: 946254-91-7
M. Wt: 416.83
InChI Key: PJOHRPLGNCFGML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide is a synthetic acetamide derivative featuring a pyridinone core substituted with a hydroxymethyl group, a 4-fluorobenzyloxy moiety, and an N-linked 3-chlorophenylacetamide chain. This compound exhibits structural motifs common in medicinal chemistry, including halogenated aromatic rings (3-chlorophenyl, 4-fluorobenzyl) and a polar hydroxymethyl group, which may enhance solubility and target binding.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN2O4/c22-15-2-1-3-17(8-15)24-21(28)11-25-10-20(19(27)9-18(25)12-26)29-13-14-4-6-16(23)7-5-14/h1-10,26H,11-13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOHRPLGNCFGML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CN2C=C(C(=O)C=C2CO)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Aromatic rings : Contributing to its lipophilicity and potential for interacting with biological targets.
  • Hydroxymethyl and acetamide groups : Implicated in various biological interactions.
  • Fluorobenzyl ether : Enhances stability and may influence pharmacokinetic properties.

Research indicates that compounds similar to this compound often target specific enzymes or receptors involved in disease pathways. For instance, derivatives of pyridine compounds have been shown to inhibit aldose reductase (ALR2), which is significant for managing diabetic complications by reducing oxidative stress and preventing lipid peroxidation .

1. Antioxidant Activity

The antioxidant properties of pyridinone derivatives are noteworthy. A study demonstrated that certain hydroxypyridinone derivatives exhibited significant radical scavenging activity, with IC50 values indicating potent inhibition of oxidative stress markers . The following table summarizes the antioxidant activity of related compounds:

CompoundIC50 (μM)DPPH Scavenging Activity (%)
7l0.78941.48
TroloxN/A11.89

The compound this compound is hypothesized to exhibit similar antioxidant properties due to its structural features.

2. Inhibition of Lipid Peroxidation

Lipid peroxidation is a critical process in cellular damage associated with various diseases. Compounds derived from pyridinones have shown effectiveness in inhibiting lipid peroxidation, which is essential for protecting cells from oxidative damage . The following data illustrates the lipid peroxidation inhibitory potency of related compounds:

CompoundMDA Inhibition (%)
7k90.73
7l88.76
Trolox74.82

These results suggest that this compound may also possess significant lipid peroxidation inhibitory effects.

3. Potential Therapeutic Applications

Given its biological activities, this compound may have therapeutic implications in treating conditions such as:

  • Diabetes : By inhibiting ALR2, it could mitigate complications associated with diabetes.
  • Neurodegenerative Diseases : The antioxidant properties may provide neuroprotection against oxidative stress linked to diseases like Alzheimer's.

Study on Antidiabetic Effects

A recent study focused on the development of multifunctional ALR2 inhibitors, including derivatives similar to this compound. The results indicated that these compounds not only inhibited ALR2 effectively but also demonstrated antioxidant activity, suggesting a dual mechanism beneficial for diabetic patients .

Research on Neuroprotective Effects

Another investigation explored the potential neuroprotective effects of hydroxypyridinone derivatives. The findings revealed that these compounds could protect neuronal cells from oxidative damage, supporting their use in developing treatments for neurodegenerative disorders .

Comparison with Similar Compounds

Thiadiazole-Based Acetamides ()

Compounds such as N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) and N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) share the acetamide backbone but differ in core structure (thiadiazole vs. pyridinone) and substituents. Key differences include:

  • Core: Thiadiazole rings (5e, 5j) vs. pyridinone (target compound).
  • Substituents: Thiadiazole derivatives feature sulfur-linked 4-chlorobenzyl groups and alkylphenoxy chains, whereas the target compound has a 4-fluorobenzyloxy group and hydroxymethyl on the pyridinone core.
  • Physical Properties : Thiadiazole derivatives exhibit melting points of 132–140°C and yields of 74–82%, suggesting moderate synthetic efficiency .

Quinazolinone Acetamides ()

2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide represents a quinazolinone-based analog. Unlike the target compound, it lacks fluorinated substituents but includes a chloro-methylquinazolinone core. This compound demonstrated potent inhibition of Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), highlighting the role of the 4-oxoquinazolinone core in enzyme targeting .

Spirocyclic Chromane Derivatives ()

Compounds B10, B11, and B12 incorporate spiro[indene-oxazolidinone] cores with 4-fluorobenzyl and dihydroindenyl groups. While structurally distinct from the target compound, they share the 4-fluorobenzyl motif, which may enhance lipophilicity and binding to hydrophobic pockets. These derivatives were characterized by HPLC purity >95% and HRMS-confirmed molecular weights, indicating robust synthetic protocols .

Benzofuran-Oxadiazole Derivatives ()

2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) shares the N-(3-chlorophenyl)acetamide moiety with the target compound but replaces the pyridinone core with a benzofuran-oxadiazole system. This analog exhibited antimicrobial activity, suggesting that the 3-chlorophenyl group contributes to bioactivity .

Key Observations

Core Structure Impact: Pyridinone and quinazolinone cores (target compound, ) are associated with enzyme inhibition, while thiadiazoles () and benzofuran-oxadiazoles () show antimicrobial activity. Spirocyclic cores () may improve metabolic stability due to conformational rigidity.

Hydroxymethyl Group: Unique to the target compound, this group may improve aqueous solubility compared to sulfur-containing analogs (e.g., thiadiazole derivatives).

Synthetic Feasibility :

  • Thiadiazole derivatives () and spirocyclic compounds () were synthesized in high purity (>95%), suggesting reliable protocols for complex acetamides.

Q & A

Q. What are the typical synthetic routes for this compound, and what reaction conditions are critical for optimizing yield and purity?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including coupling of chlorophenyl and fluorobenzyloxy precursors, followed by acetamide formation. Critical conditions include:
  • Catalysts : Palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Solvents : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile to enhance reaction efficiency .
  • Temperature : Controlled heating (80–120°C) to accelerate cyclization while minimizing side reactions .
  • Purification : High-Performance Liquid Chromatography (HPLC) for isolating the final product with >95% purity .
    Example protocol:
StepReagents/ConditionsPurposeYield Optimization
14-Fluorobenzyl bromide, K₂CO₃, DMFAlkoxy group introduction60–75%
2Acetic anhydride, pyridineAcetamide formation70–85%

Q. Which characterization techniques confirm structural integrity, and how are spectral data interpreted?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Peaks at δ 7.2–7.4 ppm (chlorophenyl aromatic protons) and δ 4.5–5.0 ppm (hydroxymethyl and fluorobenzyloxy groups) .
  • ¹³C NMR : Carbonyl signals at ~170 ppm (acetamide C=O) and ~160 ppm (pyridinone C=O) .
  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ matched to theoretical molecular weight (e.g., ~430 Da) .
  • Infrared (IR) Spectroscopy : Bands at 1650–1750 cm⁻¹ (C=O stretches) and 3200–3400 cm⁻¹ (N-H/O-H) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line selection, concentration ranges). Recommended approaches:
  • Standardized Assays : Use established protocols (e.g., MTT for cytotoxicity) with controls for enzyme inhibition (IC₅₀) and receptor binding (Ki) .
  • Data Normalization : Compare activity relative to positive controls (e.g., doxorubicin for anticancer studies) .
  • Meta-Analysis : Cross-reference results with structural analogs (e.g., pyrimidine derivatives) to identify trends in substituent effects .

Q. What strategies mitigate side reactions during synthesis, particularly at hydroxymethyl and fluorobenzyloxy groups?

  • Methodological Answer :
  • Protective Groups : Temporarily protect hydroxymethyl with tert-butyldimethylsilyl (TBDMS) ethers to prevent oxidation during fluorobenzyloxy coupling .
  • pH Control : Maintain neutral to slightly basic conditions (pH 7–8) to avoid acid-catalyzed degradation of the acetamide .
  • Real-Time Monitoring : Thin-Layer Chromatography (TLC) or in situ IR to track reaction progress and adjust stoichiometry .

Data Contradiction Analysis

Q. How should conflicting solubility or stability data be addressed?

  • Methodological Answer :
  • Solubility : Discrepancies may stem from solvent polarity. Test in DMSO (polar) vs. dichloromethane (non-polar) and report partition coefficients (LogP) .
  • Stability : Accelerated degradation studies under varied pH (2–12) and temperature (25–60°C) to identify degradation pathways (e.g., hydrolysis of the acetamide group) .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating its mechanism of action?

  • Methodological Answer :
  • Enzyme Assays : Target kinases (e.g., EGFR, VEGFR) using fluorescence-based assays to quantify inhibition .
  • Cell-Based Models : Human cancer lines (e.g., MCF-7, A549) with dose-response curves (0.1–100 μM) to assess IC₅₀ .
  • Molecular Docking : Simulate interactions with ATP-binding pockets using software like AutoDock Vina to prioritize targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.